molecular formula C21H32FN3O2 B5324401 N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

カタログ番号 B5324401
分子量: 377.5 g/mol
InChIキー: VCQGBLQMRRJHCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide, also known as FLB-457, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FLB-457 is a selective dopamine D3 receptor antagonist and has been studied for its potential use in treating addiction and other neurological disorders.

作用機序

N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may help to reduce addiction.
Biochemical and Physiological Effects:
This compound has been shown to reduce cocaine self-administration in rats and monkeys, suggesting that it may be a useful tool in the treatment of addiction. It has also been shown to reduce the locomotor activity of rats, suggesting that it may have a sedative effect. This compound has been shown to have a high affinity for the dopamine D3 receptor and a low affinity for other dopamine receptors, suggesting that it is a selective dopamine D3 receptor antagonist.

実験室実験の利点と制限

One advantage of N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of the receptor. However, one limitation is that this compound is a relatively new compound and has not been extensively studied in humans, so its safety and efficacy are not yet fully understood.

将来の方向性

There are several future directions for the study of N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide. One direction is to further investigate its potential use in treating addiction and other neurological disorders. Another direction is to study its safety and efficacy in humans, which would require clinical trials. Additionally, this compound could be used as a tool to better understand the role of the dopamine D3 receptor in reward and motivation.

合成法

The synthesis of N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide involves multiple steps and requires a skilled chemist to complete. The general method involves the reaction of 4-fluorobenzylamine with 3-isopropyl-5-oxo-1,4-diazepan-2-one to form an intermediate, which is then reacted with diethyl acetamidomalonate to form the final product. The synthesis of this compound has been optimized over the years to increase yield and purity.

科学的研究の応用

N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been studied for its potential use in treating addiction, specifically cocaine addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, suggesting that it may be a useful tool in the treatment of addiction. This compound has also been studied for its potential use in treating other neurological disorders such as schizophrenia and Parkinson's disease.

特性

IUPAC Name

N,N-diethyl-2-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN3O2/c1-5-24(6-2)21(27)15-23-12-11-20(26)25(19(14-23)16(3)4)13-17-7-9-18(22)10-8-17/h7-10,16,19H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGBLQMRRJHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。